molecular formula C16H17NO3 B5721117 2,3-dimethoxy-N-(2-methylphenyl)benzamide

2,3-dimethoxy-N-(2-methylphenyl)benzamide

Cat. No. B5721117
M. Wt: 271.31 g/mol
InChI Key: JIDMQHGJOJGZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(2-methylphenyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that interacts with the endocannabinoid system in the brain. Synthetic cannabinoids are a class of designer drugs that mimic the effects of natural cannabinoids found in the cannabis plant. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive and therapeutic effects of cannabinoids.

Mechanism of Action

2,3-dimethoxy-N-(2-methylphenyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive and therapeutic effects of cannabinoids. When 2,3-dimethoxy-N-(2-methylphenyl)benzamide binds to these receptors, it activates a cascade of signaling pathways that modulate neurotransmitter release, gene expression, and cell signaling. The exact mechanism of action of 2,3-dimethoxy-N-(2-methylphenyl)benzamide is still being studied, but it is believed to involve the modulation of dopamine, serotonin, and glutamate neurotransmission.
Biochemical and Physiological Effects:
2,3-dimethoxy-N-(2-methylphenyl)benzamide has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in locomotor activity, body temperature, heart rate, and blood pressure. 2,3-dimethoxy-N-(2-methylphenyl)benzamide has also been shown to produce rewarding effects in animal models of addiction, which may be related to its ability to activate the brain's reward pathway.

Advantages and Limitations for Lab Experiments

2,3-dimethoxy-N-(2-methylphenyl)benzamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. 2,3-dimethoxy-N-(2-methylphenyl)benzamide is also stable and easy to handle, which makes it suitable for use in a variety of experimental settings. However, there are also several limitations to the use of 2,3-dimethoxy-N-(2-methylphenyl)benzamide in laboratory experiments. It is a synthetic compound that does not occur naturally in the body, which may limit its relevance to human physiology. Additionally, the effects of 2,3-dimethoxy-N-(2-methylphenyl)benzamide may be influenced by factors such as dose, route of administration, and experimental conditions.

Future Directions

There are several future directions for research on 2,3-dimethoxy-N-(2-methylphenyl)benzamide and synthetic cannabinoids in general. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced side effects. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid use on brain function and behavior. Additionally, researchers are exploring the potential of synthetic cannabinoids as treatments for a variety of medical conditions, including pain, inflammation, and neurological disorders.

Scientific Research Applications

2,3-dimethoxy-N-(2-methylphenyl)benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Researchers have investigated the binding affinity of 2,3-dimethoxy-N-(2-methylphenyl)benzamide to CB1 and CB2 receptors, as well as its pharmacokinetic properties. 2,3-dimethoxy-N-(2-methylphenyl)benzamide has also been used in animal studies to investigate its effects on behavior, cognition, and addiction.

properties

IUPAC Name

2,3-dimethoxy-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-7-4-5-9-13(11)17-16(18)12-8-6-10-14(19-2)15(12)20-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDMQHGJOJGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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